molecular formula C17H12N6O2S B2669555 N-(4-(1H-tetrazol-1-yl)phenyl)-4-(thiazol-2-yloxy)benzamide CAS No. 2034274-55-8

N-(4-(1H-tetrazol-1-yl)phenyl)-4-(thiazol-2-yloxy)benzamide

Cat. No.: B2669555
CAS No.: 2034274-55-8
M. Wt: 364.38
InChI Key: TWQRMXICISRMSO-UHFFFAOYSA-N
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Description

N-(4-(1H-Tetrazol-1-yl)phenyl)-4-(thiazol-2-yloxy)benzamide is a synthetic organic compound intended for research and development purposes. This product is provided "For Research Use Only (RUO)" and is not intended for diagnostic, therapeutic, or any human or veterinary use. Researchers investigating heterocyclic compounds may find this chemical scaffold of particular interest. Structurally, it incorporates a 1H-tetrazole moiety, a heterocycle known to be a bioisostere for carboxylic acids, which can enhance metabolic stability and bioavailability in drug candidates . The core structure also features a benzamide bridge and a thiazole ring, both of which are common in medicinal chemistry. Compounds with tetrazole and benzamide structures have been explored in scientific literature for a range of potential biological activities. For instance, structurally related tetrazole-containing benzamide derivatives have been identified as potent agonists of the G protein-coupled receptor GPR35, a target implicated in inflammatory and metabolic diseases . Furthermore, other tetrazole compounds have been investigated as potential calcium channel blockers , while triazole-containing analogues (a related heterocycle) have shown promising anticonvulsant activity in animal models, potentially acting through modulation of the GABA receptor system . The presence of both tetrazole and thiazolyloxy groups in this single molecule makes it a valuable intermediate for researchers in chemical biology and drug discovery, particularly for constructing compound libraries or exploring structure-activity relationships (SAR) in these areas.

Properties

IUPAC Name

N-[4-(tetrazol-1-yl)phenyl]-4-(1,3-thiazol-2-yloxy)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H12N6O2S/c24-16(12-1-7-15(8-2-12)25-17-18-9-10-26-17)20-13-3-5-14(6-4-13)23-11-19-21-22-23/h1-11H,(H,20,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TWQRMXICISRMSO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(=O)NC2=CC=C(C=C2)N3C=NN=N3)OC4=NC=CS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H12N6O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

364.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-(1H-tetrazol-1-yl)phenyl)-4-(thiazol-2-yloxy)benzamide typically involves multi-step organic reactions. One possible route could be:

    Formation of the Tetrazole Ring: Starting with a suitable aromatic precursor, the tetrazole ring can be introduced via a [2+3] cycloaddition reaction between an azide and a nitrile.

    Thiazole Ring Formation: The thiazole ring can be synthesized through Hantzsch thiazole synthesis, which involves the condensation of a thioamide with an α-haloketone.

    Coupling Reactions: The final step involves coupling the tetrazole and thiazole derivatives with a benzamide precursor using a suitable coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide).

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

N-(4-(1H-tetrazol-1-yl)phenyl)-4-(thiazol-2-yloxy)benzamide can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized under strong oxidizing conditions, potentially leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions could target the nitro groups or other reducible functionalities within the molecule.

    Substitution: Electrophilic or nucleophilic substitution reactions could occur at the aromatic rings or other reactive sites.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst.

    Substitution: Halogenating agents like N-bromosuccinimide (NBS) or nucleophiles like sodium methoxide (NaOMe).

Major Products

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides, while reduction could lead to amines or alcohols.

Scientific Research Applications

    Chemistry: As a building block for more complex molecules or as a ligand in coordination chemistry.

    Biology: Potential use as a probe in biochemical assays or as a tool for studying biological pathways.

    Medicine: Possible therapeutic applications due to its structural features, which may interact with biological targets.

    Industry: Use in the development of new materials or as an intermediate in the synthesis of other valuable compounds.

Mechanism of Action

The mechanism of action of N-(4-(1H-tetrazol-1-yl)phenyl)-4-(thiazol-2-yloxy)benzamide would depend on its specific biological activity. Generally, such compounds may interact with enzymes, receptors, or other proteins, modulating their activity. The tetrazole and thiazole rings could play a role in binding to metal ions or other molecular targets.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound’s structural analogs can be categorized based on substitutions at the benzamide core, phenyl ring modifications, or heterocyclic appendages. Below is a detailed comparison:

Core Benzamide Derivatives with Tetrazole Substitutions

Compound Name Structural Features Key Differences Biological Activity Synthesis Highlights
N-(4-Acetamidophenyl)-4-(1H-tetrazol-1-yl)benzamide () - Tetrazole at benzamide’s para position
- Acetamido group on phenyl ring
Replaces thiazole ether with an acetamido group Not explicitly reported, but acetamido groups often enhance solubility and bioavailability Derived from hydrazide precursors via nucleophilic substitution
N-{2-[(2,6-Dimethylphenyl)amino]-1-(4-hydroxy-3-methoxyphenyl)-2-oxoethyl}-4-(1H-tetrazol-1-yl)benzamide () - Tetrazole on benzamide
- Complex amino-acetamide side chain
Additional hydroxyl, methoxy, and dimethylphenyl groups Likely targets neurological or inflammatory pathways (based on phenolic groups) Multi-step synthesis involving Friedel-Crafts and cyclization reactions

Benzamide Derivatives with Thiazole or Imidazole Moieties

Compound Name Structural Features Key Differences Biological Activity Synthesis Highlights
4-(1H-Imidazol-1-yl)-N-(4-(N-thiazol-4-ylsulfamoyl)phenyl)benzamide () - Imidazole instead of tetrazole
- Thiazole sulfonamide group
Sulfonamide linkage vs. thiazole ether Antibacterial activity against Gram-positive pathogens Synthesized via isothiocyanate coupling followed by cyclization
4-Methoxy-N-[4-(4-methylphenyl)-5-phenyl-1,3-thiazol-2-yl]benzamide () - Thiazol-2-yl group
- Methoxy and methylphenyl substituents
Lacks tetrazole; features a substituted thiazole ring Not reported, but methoxy groups may enhance membrane permeability Friedel-Crafts acylation and Hantzsch thiazole synthesis
N-((1-Benzyl-1H-1,2,3-triazol-5-yl)methyl)-4-(6-methoxybenzo[d]thiazol-2-yl)-2-nitrobenzamides () - Triazole-thiazole hybrid
- Nitro and methoxy groups
Triazole-thiazole scaffold vs. tetrazole-thiazole Moderate antimicrobial activity against E. coli Synthesized via click chemistry (CuAAC reaction)

Key Insight : The target compound’s tetrazole-thiazole combination is unique among analogs, offering a balance of hydrogen-bonding (tetrazole) and hydrophobic (thiazole) interactions. This dual functionality may synergize for enhanced target engagement compared to imidazole or sulfonamide derivatives.

Physicochemical and Pharmacokinetic Comparisons

Property Target Compound N-(4-Acetamidophenyl)-4-(tetrazol-1-yl)benzamide () 4-(Imidazol-1-yl)-N-(thiazol-4-ylsulfamoyl)benzamide ()
Molecular Weight ~377.4 g/mol 322.3 g/mol ~430 g/mol
LogP (Predicted) ~3.2 (moderate lipophilicity) ~2.1 (higher polarity due to acetamido) ~3.8 (higher due to sulfonamide)
Hydrogen Bond Acceptors 8 6 9
Bioavailability Likely moderate (tetrazole enhances solubility) High (polar acetamido group) Low (bulky sulfonamide)

Note: The thiazole ether in the target compound may improve membrane permeability compared to sulfonamide-containing analogs .

Biological Activity

N-(4-(1H-tetrazol-1-yl)phenyl)-4-(thiazol-2-yloxy)benzamide is a synthetic organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This compound features a tetrazole ring, a thiazole ring, and a benzamide moiety, which are known for their diverse pharmacological properties.

Chemical Structure and Synthesis

The structural formula of this compound can be represented as follows:

C16H14N6O2S\text{C}_{16}\text{H}_{14}\text{N}_{6}\text{O}_{2}\text{S}

The synthesis typically involves multi-step organic reactions, including:

  • Formation of the Tetrazole Ring : Achieved through a [2+3] cycloaddition reaction between an azide and a nitrile.
  • Thiazole Ring Formation : Synthesized via Hantzsch thiazole synthesis, involving the condensation of a thioamide with an α-haloketone.
  • Coupling Reactions : The final step involves coupling the tetrazole and thiazole derivatives with a benzamide precursor using coupling reagents like EDCI or DCC.

Antioxidant and Antimicrobial Properties

Research indicates that compounds containing tetrazole and thiazole rings exhibit significant antioxidant and antimicrobial activities. For instance, tetrazole derivatives have been reported to demonstrate:

  • Antimicrobial Activity : Effective against various bacterial strains, showcasing inhibition of growth at low concentrations .
  • Antioxidant Activity : Certain derivatives have shown the ability to scavenge free radicals, contributing to their potential therapeutic applications in oxidative stress-related conditions .

Enzyme Inhibition

This compound has been evaluated for its ability to inhibit specific enzymes. Notably, similar compounds have been reported as potent inhibitors of xanthine oxidase (XO), an enzyme involved in purine metabolism. The structure-activity relationship (SAR) studies suggest that the tetrazole moiety plays a crucial role in binding to the active site of XO, enhancing inhibitory potency .

Case Studies

Several studies have explored the biological activity of related compounds:

  • Xanthine Oxidase Inhibitors : A study on N-(3-(1H-tetrazol-1-yl)phenyl)isonicotinamide derivatives demonstrated promising XO inhibitory activity with an IC50 value of 0.031 μM, suggesting that modifications in the structure can lead to enhanced potency .
  • Anticancer Activity : Research on thiazole derivatives indicates their potential as anticancer agents, with mechanisms involving apoptosis induction in cancer cell lines. Compounds similar to this compound have shown effectiveness against various cancer types through cell cycle arrest and apoptosis .

Summary of Findings

The biological activity of this compound can be summarized as follows:

Biological Activity Description References
AntimicrobialEffective against various bacterial strains
AntioxidantScavenges free radicals
Enzyme InhibitionPotent inhibitor of xanthine oxidase
AnticancerInduces apoptosis in cancer cell lines

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for N-(4-(1H-tetrazol-1-yl)phenyl)-4-(thiazol-2-yloxy)benzamide, and how can side reactions be minimized?

  • Methodology : Multi-step synthesis involving amidation, nucleophilic substitution, and cyclization is typical. For example:

  • Step 1 : Couple 4-(thiazol-2-yloxy)benzoic acid with 4-aminophenyltetrazole via carbodiimide-mediated amidation (e.g., EDC/HOBt).
  • Step 2 : Optimize reaction conditions (e.g., inert atmosphere, controlled temperature) to minimize oxidation of the tetrazole ring.
  • Purification : Use column chromatography (silica gel, hexane/EtOAc gradient) followed by recrystallization from methanol or ethanol to achieve >95% purity .
    • Side Reaction Mitigation : Avoid excess base to prevent tetrazole deprotonation; monitor reaction progress via TLC to isolate intermediates early .

Q. Which spectroscopic techniques are most effective for confirming the structure and purity of this compound?

  • 1H/13C NMR : Assign aromatic protons (δ 7.2–8.5 ppm) and thiazole/tetrazole protons (distinct splitting patterns). Confirm amide carbonyl (δ ~165–170 ppm in 13C) .
  • HPLC : Use reverse-phase C18 columns (e.g., 98% purity with acetonitrile/water mobile phase) to assess purity .
  • IR Spectroscopy : Verify amide C=O stretch (~1650 cm⁻¹) and tetrazole C-N absorption (~1450 cm⁻¹) .

Q. How can researchers resolve discrepancies in spectral data during structural elucidation?

  • Contradiction Analysis : For ambiguous NMR signals (e.g., overlapping aromatic peaks), employ 2D NMR (COSY, HSQC) to resolve coupling networks .
  • High-Resolution Mass Spectrometry (HRMS) : Confirm molecular ion ([M+H]+) with <2 ppm error to rule out impurities .
  • X-ray Crystallography : If crystals are obtainable, resolve absolute configuration and hydrogen-bonding motifs (e.g., tetrazole dimerization) .

Advanced Research Questions

Q. What strategies are recommended for improving the metabolic stability of this benzamide derivative in preclinical studies?

  • Structural Modifications : Introduce electron-withdrawing groups (e.g., trifluoromethyl) to the benzamide or thiazole moiety to reduce oxidative metabolism .
  • In Vitro Assays : Use liver microsome models (human/rat) to identify metabolic hotspots. For example, thiazole ring oxidation can be mitigated by fluorine substitution .
  • Prodrug Approaches : Mask the tetrazole NH with a labile protecting group (e.g., tert-butyl) to enhance oral bioavailability .

Q. How does the presence of the tetrazole and thiazole groups influence the compound's electronic properties and reactivity?

  • Electronic Effects :

  • Tetrazole : Acts as a bioisostere for carboxylic acids, enhancing solubility while maintaining hydrogen-bonding capacity. Its anion (at physiological pH) can inhibit enzymes like PFOR via electrostatic interactions .
  • Thiazole Ether : The oxygen linker increases conformational flexibility, while the thiazole’s sulfur atom participates in π-stacking with aromatic residues in target proteins .
    • Reactivity : Tetrazole’s NH is prone to alkylation under basic conditions; thiazole’s electron-deficient ring facilitates nucleophilic aromatic substitution at the 5-position .

Q. What in vitro assays are suitable for evaluating the biological activity of this compound?

  • Enzyme Inhibition : Screen against NADH-dependent enzymes (e.g., PFOR) using spectrophotometric assays measuring NADH oxidation at 340 nm .
  • Cellular Uptake : Use fluorescent tagging (e.g., BODIPY) to track intracellular localization via confocal microscopy .
  • Antimicrobial Activity : Perform MIC assays against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) in Mueller-Hinton broth .

Q. How can computational modeling predict the binding affinity of this compound with potential therapeutic targets?

  • Docking Studies : Use AutoDock Vina or Schrödinger to model interactions with PFOR (PDB: 1KOP). Key interactions include:

  • Tetrazole anion with Arg314.
  • Thiazole oxygen forming hydrogen bonds with Ser289 .
    • MD Simulations : Assess stability of ligand-protein complexes over 100 ns trajectories (AMBER/CHARMM force fields) .

Q. What are the critical parameters to consider when designing SAR studies for this compound?

  • Substituent Effects :

  • Tetrazole Position : Para-substitution on phenyl enhances steric accessibility vs. ortho .
  • Thiazole Modifications : 5-Fluoro substitution increases lipophilicity (clogP +0.5) and target affinity .
    • Physicochemical Properties : Balance logP (aim for 2–4), PSA (<140 Ų), and solubility (>50 µM) using QSAR models .

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